1,1,3,3-tetrachloroacetone CAS number 632-21-3
1,1,3,3-tetrachloroacetone CAS number 632-21-3
An In-depth Technical Guide to 1,1,3,3-Tetrachloroacetone (CAS 632-21-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Unveiling a Reactive Intermediate
1,1,3,3-Tetrachloroacetone, identified by its CAS number 632-21-3, is a polychlorinated ketone of significant interest in synthetic organic chemistry.[1][2] While structurally simple, its dense functionalization with four chlorine atoms flanking a central carbonyl group imparts a unique and potent reactivity profile. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, and safe handling. For the researcher, 1,1,3,3-tetrachloroacetone is not merely a reagent but a powerful building block, the utility of which is predicated on a thorough comprehension of its properties and reactivity. This document serves as a technical primer to that end, consolidating critical data and providing actionable insights for laboratory applications.
Core Molecular Identity and Physicochemical Profile
1,1,3,3-Tetrachloroacetone is a symmetrical molecule featuring two dichloromethyl groups attached to a carbonyl carbon. This structure is fundamental to its chemical behavior, influencing its electrophilicity and stability.
Caption: 2D Structure of 1,1,3,3-Tetrachloroacetone.
The key physicochemical properties are summarized below. It should be noted that many values are estimates due to the compound's reactivity and limited commercial availability, underscoring the need for careful experimental validation.[3][4]
| Property | Value | Source |
| CAS Number | 632-21-3 | [3][5] |
| Molecular Formula | C₃H₂Cl₄O | [3][5] |
| Molecular Weight | 195.86 g/mol | [2][3][5] |
| Synonyms | 1,1,3,3-Tetrachloro-2-propanone, 1,1,3,3-Tetrachloropropanone | [3][5][6] |
| Boiling Point | ~280.97 °C (rough estimate) | [3][4] |
| Density | ~1.9022 g/cm³ (rough estimate) | [3][4] |
| Refractive Index | ~1.4944 (estimate) | [3][4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [3] |
| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere. | [3] |
Synthesis Pathway: The Chlorination of Acetone
The primary route to chlorinated acetones is the direct chlorination of acetone. The synthesis of 1,1,3,3-tetrachloroacetone is often a consequence of exhaustive chlorination, where it appears as a byproduct in the synthesis of less-chlorinated analogs like 1,1,3-trichloroacetone.[7] Controlling the reaction stoichiometry and conditions is paramount to selectively obtaining the desired product, though separation from a complex mixture of mono-, di-, tri-, and other tetrachloro-isomers can be challenging.[7]
A patent describing the synthesis of 1,1,3-trichloroacetone notes that a mixture containing 20% 1,1,3,3-tetrachloroacetone can be formed under certain conditions, highlighting the difficulty in preventing over-chlorination.[7]
Caption: Generalized workflow for the synthesis of chlorinated acetones.
The causality behind using a catalyst like iodine is to facilitate the chlorination process at lower temperatures (10-80°C) and improve selectivity, although complete selectivity remains elusive.[7] The exclusion of water is critical to prevent the formation of undesired condensation products catalyzed by the hydrogen chloride generated in situ.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of 1,1,3,3-tetrachloroacetone is dominated by the electrophilic carbonyl group and the presence of the four electron-withdrawing chlorine atoms. This makes it a potent electrophile and a valuable precursor for various chemical transformations.
Nucleophilic Addition and Substitution
Like its less-halogenated cousin, 1,1,3-trichloroacetone, the tetrachloro-variant is highly susceptible to nucleophilic attack.[8] The electron-withdrawing effect of the four chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon.
Exemplary Protocol: Nucleophilic Substitution with a Thiol
The following protocol is adapted from a procedure for 1,1,3-trichloroacetone and serves as a template for exploring the reactivity of 1,1,3,3-tetrachloroacetone.[8] The core principle—deprotonation of a nucleophile followed by reaction with the chlorinated ketone—is directly applicable.
Rationale: The reaction proceeds via an SN2 mechanism. A strong base (NaH) is used to deprotonate the thiol, generating a potent thiolate nucleophile. The aprotic solvent (THF) is chosen because it solvates the sodium cation but does not protonate the highly reactive nucleophile. The reaction is run at 0°C to control the exothermic nature of the reaction and minimize potential side reactions. The final quench with saturated NH₄Cl serves to neutralize any remaining base and protonate the alkoxide intermediate if the reaction occurred at the carbonyl center.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the nucleophile (e.g., 1-phenyl-5-mercaptotetrazole, 1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv) portion-wise.
-
Activation: Stir the resulting mixture at 0°C for 15-30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the nucleophilic anion.
-
Addition of Electrophile: In a separate flask, prepare a solution of 1,1,3,3-tetrachloroacetone (1.0 equiv) in anhydrous THF.
-
Reaction: Slowly add the solution of 1,1,3,3-tetrachloroacetone to the stirred nucleophile solution at 0°C.
-
Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Applications in Research and Development
While specific applications for 1,1,3,3-tetrachloroacetone are less documented than for its trichloro-analog, its potential is inferred from its chemical properties. Chlorinated ketones are established intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]
For instance, the related compound 1,1,3-trichloroacetone is a known intermediate in the synthesis of folic acid, a crucial vitamin.[8][10][11] It is also a precursor for generating 1,3-dihalo oxyallyl intermediates, which are valuable in [4+3] cycloaddition reactions for building seven-membered ring systems.[12][13][14] Given its structure, 1,1,3,3-tetrachloroacetone could potentially serve as a precursor to novel heterocyclic compounds and other complex molecular architectures, making it a target for process development in drug discovery.
Safety, Handling, and Toxicology
CRITICAL NOTE: 1,1,3,3-Tetrachloroacetone is described as a polychlorinated compound and a potent mutagen.[1][2][3] All handling must be performed with extreme caution by trained personnel in a controlled laboratory setting.
The safety profile of the closely related 1,1,3-trichloroacetone is severe and provides a strong basis for handling procedures. It is classified as fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[15][16] It is also very toxic to aquatic life with long-lasting effects.[15]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[16]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[16]
-
Clothing: A lab coat and closed-toe shoes are required. Consider a chemical-resistant apron for larger quantities.
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[16]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][16] The compound is hygroscopic and should be stored under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16] Do not release into the environment.[15]
References
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LookChem. Cas 632-21-3, 1,1,3,3-Tetrachloroacetone.[Link]
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Canbi Pharma Ltd. 1,1,3,3-Tetrachloro-2-propanone | CAS:632-21-3.[Link]
-
MIT-IVY. High-purity level of 1,1,3-trichloroacetone preparation.[Link]
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Cheméo. Chemical Properties of 2-Propanone, 1,1,3,3-tetrachloro- (CAS 632-21-3).[Link]
-
PubChem. 1,1,1-Trichloro-3,3,3-trifluoroacetone.[Link]
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Patsnap. Method for preparing 1,1,3-trichloroacetone.[Link]
- Google Patents.
- Google Patents.
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Wacker Chemie AG. 1,1,3 Trichloroacetone (1,1,3-TCA).[Link]
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PubChem. 1,1,3-Trichloroacetone.[Link]
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